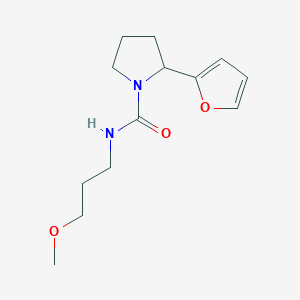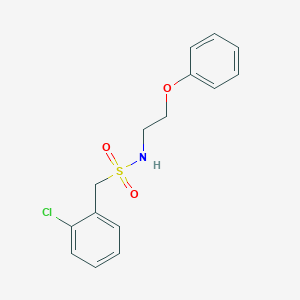![molecular formula C17H19BrN2OS B4832661 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4832661.png)
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
描述
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine, also known as BCTP, is a compound that has shown potential as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in various physiological and pathological processes, including pain, anxiety, addiction, and neurodegeneration. Therefore, the development of mGluR1 antagonists like BCTP could have significant implications for the treatment of these conditions.
作用机制
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine binds to the extracellular domain of mGluR1 and prevents its activation by glutamate, the endogenous ligand. This blockade of mGluR1-mediated signaling can lead to various downstream effects, including the inhibition of neuronal excitability, the modulation of synaptic plasticity, and the reduction of neuroinflammation. These effects could underlie the therapeutic potential of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine for various conditions.
Biochemical and Physiological Effects:
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects in animal models. For example, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can reduce pain behaviors in models of inflammatory and neuropathic pain. 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can also reduce anxiety-like behaviors in models of anxiety and depression. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can reduce drug-seeking behaviors in models of addiction. These effects are likely mediated by the inhibition of mGluR1-mediated signaling in relevant brain regions.
实验室实验的优点和局限性
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has several advantages as a tool compound for studying mGluR1 function. First, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine is highly selective for mGluR1 over other receptors, allowing for specific manipulation of mGluR1 signaling. Second, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has good pharmacokinetic properties, allowing for systemic administration in animal models. Third, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively characterized in vitro and in vivo, providing a solid foundation for its use in research. However, there are also some limitations to using 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. For example, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has relatively low potency compared to other mGluR1 antagonists, which could limit its effectiveness in certain experiments. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has not been tested in human clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several future directions for research on 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine on mGluR1-mediated signaling. Second, studies are needed to test the efficacy of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine in human clinical trials for various conditions, including pain, anxiety, addiction, and neurodegeneration. Third, studies are needed to develop more potent and selective mGluR1 antagonists based on the structure of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. Fourth, studies are needed to investigate the potential of combining mGluR1 antagonists like 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine with other drugs or therapies for enhanced therapeutic effects. Fifth, studies are needed to investigate the potential of mGluR1 antagonists like 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine for the treatment of other conditions, such as epilepsy, schizophrenia, and Parkinson's disease.
科学研究应用
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively studied in vitro and in vivo for its potential as an mGluR1 antagonist. In vitro studies have shown that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine is highly selective for mGluR1 over other mGluR subtypes and other receptors. In vivo studies have demonstrated that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can effectively block mGluR1-mediated responses in various animal models, including pain, anxiety, and addiction. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has shown neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
属性
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS/c1-2-15-14(18)12-16(22-15)17(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXMTJOUIZYSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4832585.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B4832592.png)
![isopropyl 2-[({[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832607.png)
![5-[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4832620.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4832622.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4832638.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4832645.png)
![2-(3-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4832649.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4832665.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4832667.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4832677.png)